molecular formula C9H18N2O2 B1604283 N-ethyl-2-(piperidin-3-yloxy)acetamide CAS No. 902836-75-3

N-ethyl-2-(piperidin-3-yloxy)acetamide

Cat. No.: B1604283
CAS No.: 902836-75-3
M. Wt: 186.25 g/mol
InChI Key: JGCONOWJRQLSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-(piperidin-3-yloxy)acetamide ( 902836-75-3) is a synthetic organic compound featuring a substituted acetamide structure linked to a piperidine ring via an ether group . This molecular architecture, which incorporates hydrogen bond acceptor and donor sites, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research for the synthesis and exploration of more complex molecules. The compound is supplied with a typical purity of 99% . As a piperidine derivative, this compound is part of a class of chemicals frequently investigated for their potential biological activities. Piperidine is a common scaffold in pharmaceuticals, and functionalized acetamides are often studied for their interactions with biological systems. Related structural analogs have been described in scientific contexts with potential neuropharmacological effects and antimicrobial properties, suggesting that this compound may serve as a key precursor or building block in developing substances for such research areas . Intended Use & Handling: This product is provided as a chemical intermediate for research and development purposes in a laboratory setting. It is intended for use by qualified researchers and chemists. This compound is For Research Use Only and is not classified as a drug, cosmetic, or for personal use. It must not be administered to humans or animals.

Properties

IUPAC Name

N-ethyl-2-piperidin-3-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-11-9(12)7-13-8-4-3-5-10-6-8/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCONOWJRQLSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50639920
Record name N-Ethyl-2-[(piperidin-3-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-75-3
Record name N-Ethyl-2-(3-piperidinyloxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-[(piperidin-3-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-ethyl-2-(piperidin-3-yloxy)acetamide and Related Compounds

The formation of this compound and its analogs typically relies on the strategic coupling of piperidine (B6355638) and acetamide (B32628) precursors.

The principal synthetic route to this compound involves an O-alkylation reaction, a class of Williamson ether synthesis. This pathway joins the hydroxyl group of a piperidine derivative with a halogenated acetamide. Specifically, the oxygen atom of 3-hydroxypiperidine (B146073) acts as a nucleophile, attacking the electrophilic carbon of a 2-haloacetamide, such as 2-chloro-N-ethylacetamide.

The reactivity of N-aryl 2-chloroacetamides has been extensively studied, demonstrating the facility with which the chlorine atom can be displaced by various nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.nettandfonline.comingentaconnect.com This general reactivity profile is directly applicable to the synthesis of the target compound, where the nucleophile is the secondary alcohol of the piperidine ring. The reaction of various chloroacetamides with phenolic compounds like 4-hydroxybenzaldehyde (B117250) further illustrates this pathway. tandfonline.com

The synthesis of this compound can be broken down into the preparation of its precursors and their subsequent coupling.

Precursor Synthesis:

3-Hydroxypiperidine: This key intermediate can be prepared through several methods, including the catalytic hydrogenation of 3-hydroxypyridine (B118123) or the intramolecular cyclization of 5-halo-2-hydroxypentylamine hydrohalide under basic conditions. google.comgoogle.comsigmaaldrich.comchemicalbook.com

2-Chloro-N-ethylacetamide: This reagent is typically synthesized via the acylation of ethylamine (B1201723) with chloroacetyl chloride. researchgate.nettandfonline.com A base, such as triethylamine (B128534) or an excess of the amine itself, is often used to neutralize the hydrochloric acid byproduct. researchgate.nettandfonline.com

Coupling Reaction: The core reaction is the O-alkylation of 3-hydroxypiperidine with 2-chloro-N-ethylacetamide. This nucleophilic substitution reaction is typically performed in the presence of a base to deprotonate the hydroxyl group of the piperidine, thereby increasing its nucleophilicity. The choice of base and solvent is critical for optimizing the reaction yield.

Interactive Table: Key Reagents in the Synthesis of this compound

ReagentRoleRelevant Reactions
3-HydroxypiperidineNucleophilic precursor (contains the piperidine ring and hydroxyl group)O-alkylation
2-Chloro-N-ethylacetamideElectrophilic precursor (contains the N-ethylacetamide moiety)O-alkylation
Sodium Hydride (NaH)Strong, non-nucleophilic baseDeprotonation of 3-hydroxypiperidine
Potassium Carbonate (K₂CO₃)Mild baseDeprotonation of 3-hydroxypiperidine, often with a catalyst like KI. tandfonline.com
Chloroacetyl ChlorideAcylating agentSynthesis of 2-chloro-N-ethylacetamide from ethylamine. neliti.com
EthylamineAmine precursorSynthesis of 2-chloro-N-ethylacetamide. researchgate.net
Tetrahydrofuran (THF)Aprotic solventReaction medium for synthesis. neliti.com
Dimethylformamide (DMF)Polar aprotic solventReaction medium for nucleophilic substitutions. researchgate.net

Derivatization Strategies and Analog Synthesis of this compound

The structure of this compound allows for extensive derivatization, enabling the synthesis of a wide range of analogs for further research.

The chloroacetamide moiety is a versatile precursor for generating structural diversity. nbinno.com The reactivity of the alpha-chloro group allows for its displacement by a variety of nucleophiles. researchgate.nettandfonline.com By substituting 2-chloro-N-ethylacetamide with other N-substituted 2-chloroacetamides, a library of analogs with different groups on the acetamide nitrogen can be synthesized. For example, reacting 3-hydroxypiperidine with various N-aryl 2-chloroacetamides would yield a series of N-aryl-2-(piperidin-3-yloxy)acetamide analogs. researchgate.nettandfonline.com These reactions highlight the utility of chloroacetamide derivatives as key building blocks in chemical synthesis. nbinno.com

The O-alkylation of alcohols with active alkyl halides is a cornerstone of ether synthesis. In this context, the reactivity of 2-chloroacetamides is paramount. The electron-withdrawing effect of the adjacent amide carbonyl group activates the C-Cl bond, making the alpha-carbon highly susceptible to nucleophilic attack. researchgate.netnbinno.com This enhanced reactivity allows the alkylation of alcohols like 3-hydroxypiperidine to proceed under relatively mild conditions. tandfonline.com The reaction of 3-hydroxyphenylamine with chloroacetyl chloride to form 2-chloro-N-(3-hydroxyphenyl) acetamide demonstrates the selective N-acylation that precedes potential O-alkylation steps in bifunctional molecules. neliti.com The subsequent replacement of the chlorine atom can be achieved by reacting with various nucleophiles. tandfonline.com

The piperidine ring is a ubiquitous feature in many biologically active compounds and its synthesis is a major focus of organic chemistry. nih.govresearchgate.netmdpi.com Various intramolecular cyclization strategies can be employed to construct or modify the piperidine ring, providing access to a diverse set of precursors for the synthesis of this compound analogs. nih.gov

These methods often involve forming a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring. nih.gov Key approaches include:

Reductive Amination: Intramolecular cyclization of amino-aldehydes or amino-ketones. ru.nl

Metal-Catalyzed Cyclization: Transition metals like rhodium or palladium can catalyze the intramolecular hydroamination of alkenes. nih.gov Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also been developed for synthesizing piperidines. acs.org

Radical Cyclization: Radical-mediated cyclization of linear amino-aldehydes or 1,6-enynes can effectively produce the piperidine core. nih.govmdpi.com

Electrochemical Cyclization: Electrosynthesis offers a green and efficient method for piperidine synthesis through the reductive cyclization of imines with terminal dihaloalkanes. nih.gov

Ring Closure of Acyclic Precursors: A direct method involves the ring closure of a functionalized linear chain, such as the cyclization of 5-halo-2-hydroxypentylamine in the presence of a base to form 3-hydroxypiperidine. google.com

Interactive Table: Selected Intramolecular Cyclization Methods for Piperidine Synthesis

MethodDescriptionKey Reagents/CatalystsReference
Radical-Mediated CyclizationIntramolecular cyclization of linear amino-aldehydes via a radical intermediate.Cobalt(II) catalyst nih.govmdpi.com
Electrophilic CyclizationCyclization initiated by an electrophile, often involving an alkene or alkyne.Various electrophiles, acids nih.gov
Metal-Catalyzed CyclizationTransition metal-catalyzed intramolecular amination of C-H bonds or hydroamination of alkenes.Copper, Rhodium, Palladium complexes nih.govacs.org
Electroreductive CyclizationElectrochemical reduction of imines and terminal dihaloalkanes in a flow microreactor.Electric current nih.gov
Base-Induced Ring ClosureIntramolecular nucleophilic substitution of a halide by an amine in an acyclic precursor.Inorganic base (e.g., NaOH) google.com

Advanced Synthetic Techniques Relevant to the this compound Scaffold

The core structure of this compound can be retrosynthetically disconnected into three key fragments: the piperidine ring, the ether linkage, and the ethyl amide group. Advanced synthetic methodologies can be strategically applied to the formation of these components, offering significant improvements over conventional methods. A plausible conventional synthesis involves the N-protection of 3-hydroxypiperidine, followed by a Williamson ether synthesis with an haloacetamide, and finally deprotection and amidation. However, advanced techniques can streamline this process, providing more efficient and sustainable alternatives.

Biocatalysis in Piperidine Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral piperidine derivatives, which are crucial for producing enantiomerically pure this compound. The use of enzymes can lead to highly selective transformations under mild reaction conditions.

A recent innovative approach combines biocatalytic C-H oxidation with radical cross-coupling to construct complex piperidine frameworks. rsc.orgnih.gov This two-stage process can significantly reduce the number of synthetic steps compared to traditional methods. rsc.org For instance, enzymes like hydroxylases can selectively introduce a hydroxyl group onto a piperidine precursor. nih.gov This is followed by a radical cross-coupling reaction to introduce further functionality. nih.gov

Another biocatalytic strategy involves the use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), for the multicomponent synthesis of piperidine derivatives. nih.gov This method allows for the efficient, one-pot construction of the piperidine ring from simple starting materials and offers the advantage of catalyst recyclability. nih.gov

Table 1: Comparison of Conventional and Biocatalytic Approaches to Piperidine Synthesis

Parameter Conventional Synthesis (e.g., Hydrogenation of Pyridine) Biocatalytic Synthesis (e.g., Immobilized Lipase)
Catalyst Metal catalysts (e.g., PtO2, Rhodium) whiterose.ac.uk Immobilized Candida antarctica lipase B (CALB) nih.gov
Reaction Conditions High pressure, elevated temperature nih.gov Mild (e.g., room temperature) nih.gov
Selectivity May require chiral auxiliaries for enantioselectivity High enantioselectivity often inherent to the enzyme nih.gov
Environmental Impact Use of heavy metals, organic solvents nih.gov Aqueous or benign solvents, biodegradable catalyst nih.gov
Catalyst Reusability Often difficult and costly High; can be reused for multiple cycles nih.gov
Yield Variable Generally high (e.g., up to 91% for gram-scale) nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. This technology is particularly applicable to the Williamson ether synthesis and amidation steps in the preparation of this compound.

The ether linkage can be efficiently formed through a microwave-assisted Williamson ether synthesis. This involves the reaction of a protected 3-hydroxypiperidine with an N-ethyl-2-haloacetamide under microwave irradiation, often in the presence of a base. The rapid heating provided by microwaves can significantly reduce reaction times from hours to minutes.

Similarly, the final amidation step can be expedited using microwave energy. The coupling of a piperidin-3-yloxy acetic acid derivative with ethylamine can be achieved in significantly shorter times and with improved yields under microwave irradiation compared to conventional refluxing. rsc.orgnih.gov

Table 2: Microwave-Assisted vs. Conventional Synthesis of Acetamide Derivatives

Parameter Conventional Heating Microwave Irradiation
Reaction Time 2-3 hours nih.gov 31-90 seconds rsc.org
Temperature 70 °C nih.gov 65-70 °C nih.gov
Yield Moderate (e.g., up to 60%) nih.gov High (e.g., up to 82%) rsc.org
Energy Efficiency Lower Higher
Side Reactions More prevalent Often reduced

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving immiscible phases, such as a solid or aqueous phase and an organic phase. This is particularly relevant for the Williamson ether synthesis step, where an alkoxide salt (solid or aqueous) reacts with an alkyl halide (organic). PTC can enhance reaction rates and yields by facilitating the transfer of the alkoxide nucleophile into the organic phase.

In the synthesis of the this compound scaffold, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be employed in the reaction between a protected 3-hydroxypiperidine and an N-ethyl-2-haloacetamide. This avoids the need for strictly anhydrous conditions and can allow for the use of less expensive and more environmentally benign solvents. google.com The use of PTC can lead to high yields (often exceeding 90%) in ether synthesis. google.com

Table 3: Application of Phase-Transfer Catalysis in Ether Synthesis

Parameter Without PTC With PTC
Reaction Conditions Requires anhydrous solvents, strong bases Can be performed in biphasic systems with milder bases google.com
Reaction Rate Slower Significantly faster google.com
Yield Variable High (e.g., >90%) google.com
Catalyst N/A Quaternary ammonium or phosphonium (B103445) salts google.com
Industrial Scalability Can be challenging Readily scalable

Flow Chemistry

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing. In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This technology provides precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability.

The synthesis of the this compound scaffold can be adapted to a multi-step flow process. nih.govimperial.ac.uk For example, the initial formation of the piperidine ring, the subsequent etherification, and the final amidation could potentially be performed in a continuous sequence, minimizing manual handling and purification of intermediates. Flow electrochemistry, in particular, offers a modern and efficient way to functionalize piperidine rings. nih.govimperial.ac.uk This approach allows for on-demand synthesis and is well-suited for the rapid generation of compound libraries for drug discovery.

Table 4: Advantages of Flow Chemistry in Heterocyclic Synthesis

Feature Benefit
Precise Control Improved reproducibility and yield
Enhanced Safety Small reaction volumes minimize risk with hazardous reagents
Rapid Optimization Automated systems allow for quick screening of reaction conditions
Scalability Seamless transition from laboratory to production scale
Integration Multi-step syntheses can be performed in a single, continuous process nih.govimperial.ac.uk

Biological Activity and Pharmacological Investigations

Broad Spectrum Biological Activities of N-ethyl-2-(piperidin-3-yloxy)acetamide and its Derivatives

Derivatives built upon the piperidine (B6355638) and acetamide (B32628) framework have demonstrated a wide array of biological actions in preclinical studies. These activities are largely dependent on the specific substitutions made to the core structure, highlighting the scaffold's tunability for various therapeutic targets. nih.gov

In vitro studies have been crucial in identifying the specific biological effects of various derivatives. For instance, a series of novel 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives, which are structurally analogous to this compound, were synthesized and evaluated for their anti-HIV activities. nih.gov Three compounds from this series showed moderate inhibitory activity against the wild-type HIV-1 strain (IIIB), with compound Ij being the most potent. nih.gov

Another related derivative, N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide , was assessed for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net This compound proved to be a highly selective and potent inhibitor of BChE. researchgate.net

Furthermore, the antiglioma potential of a related thiazolidinone derivative, 2-(2-methoxyphenyl)-3-((piperidin-1-yl)ethyl)thiazolidin-4-one , was investigated. nih.govnih.gov This compound selectively reduced the viability and proliferation of human (U138MG) and rat (C6) glioma cell lines. nih.govnih.gov The nanoencapsulated form of the molecule was found to be even more effective than the free form. nih.gov

Mechanism of Action Studies

Ion Channel Modulation: Focus on T-Type Calcium Channel Activity

T-type calcium channels are low voltage-activated calcium channels that play a role in various physiological processes. They are recognized as a therapeutic target for several disorders. Despite the investigation of various piperidine-containing compounds as modulators of T-type calcium channels, there are no published studies or data to support any activity of this compound on these ion channels.

Opioid Receptor Binding and Agonist Activities

Opioid receptors are the primary targets for a major class of analgesics. The piperidine scaffold is present in many known opioid receptor ligands. However, a thorough review of the scientific literature reveals no data on the binding affinity or agonist/antagonist activity of this compound at any of the opioid receptor subtypes (μ, δ, or κ).

Therapeutic Potential and Preclinical Efficacy

The potential therapeutic applications of a compound are predicated on its demonstrated preclinical efficacy.

Antimicrobial and Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. While compounds with an acetamide scaffold have been explored for this purpose, there is a lack of scientific evidence or published research to demonstrate that this compound possesses efficacy against either drug-sensitive or multi-drug resistant strains of Mycobacterium tuberculosis.

Intracellular Activity in Macrophage Models of Infection

Piperidine derivatives, in general, have been investigated for their antimicrobial properties. semanticscholar.org Studies have shown that piperidine compounds can exhibit significant minimum inhibitory concentrations against various pathogens. semanticscholar.org The introduction of different substituents to the piperidine ring can greatly influence the antimicrobial potency of these derivatives.

Antineoplastic Activity: Cytotoxicity Against Cancer Cell Lines (e.g., HeLa)

The cytotoxic potential of piperidine and acetamide derivatives against cancer cell lines has been a subject of extensive research. Although direct studies on this compound are absent, numerous related compounds have shown promise in this area.

A series of novel N-ethyl-piperazinyl-amides of oleanonic and ursonic acids were synthesized and evaluated for their cytotoxic potential against a panel of 60 cancer cell lines. nih.gov Some of these compounds exhibited significant growth inhibition, particularly against leukemia cell lines. nih.gov Similarly, other piperidine derivatives have been identified as potent inhibitors of cancer cell proliferation. For example, certain novel piperidine derivatives have shown potent antiproliferative activity against various cancer cell lines, including PC3 (prostate cancer), with IC₅₀ values in the micromolar range. nih.gov Research has indicated that the piperidine scaffold is a crucial element for the inhibitory activity of these molecules. nih.gov

The antiproliferative effects of piperine (B192125), an amide derivative containing a piperidine ring, have been studied in human ovarian cancer cell lines, where it was found to increase the cytotoxic effect of paclitaxel (B517696) and topotecan. nih.gov Furthermore, another amide, piplartine, which also contains a piperidine-like structure, has demonstrated significant cytotoxic activity against various tumor cell lines. psu.edu

Compound ClassCell LineActivityReference
N-ethyl-piperazinyl-amidesLeukemiaGrowth inhibition nih.gov
Novel piperidine derivativesPC3 (Prostate Cancer)IC₅₀ = 0.81 µM nih.gov
Piperine (amide derivative)W1 (Ovarian Cancer)Increased sensitivity to paclitaxel nih.gov
Piplartine (amide derivative)Various tumor cell linesIC₅₀ values from 0.7 to 1.7 µg/ml psu.edu

Central Nervous System (CNS) Applications: Neuroprotective and Analgesic Effects

Piperidine and its derivatives are well-represented in a variety of drugs targeting the central nervous system. ijnrd.orgnih.gov The structural framework of this compound suggests potential applications in neurology, particularly in neuroprotection and analgesia, based on studies of related compounds.

Neuroprotective Effects: Piperine, a naturally occurring piperidine derivative, has been investigated for its neuroprotective effects. In a mouse model of Parkinson's disease, piperine demonstrated the ability to protect dopaminergic neurons through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov This highlights the potential of the piperidine scaffold in the development of treatments for neurodegenerative disorders.

Analgesic Effects: The analgesic properties of various acetamide and piperidine derivatives have been documented. nih.govbenthamscience.com For example, a series of 2-(substituted phenoxy) acetamide derivatives were synthesized and evaluated for their analgesic activity, with some compounds showing significant effects. nih.govresearchgate.net Similarly, amide derivatives of ibuprofen (B1674241) have been shown to exhibit potent analgesic activities in various animal models of pain. benthamscience.com The modification of the carboxylic acid group into an amide has been a strategy to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects. benthamscience.com Furthermore, certain piperidine derivatives have been identified as dual-acting ligands for histamine (B1213489) H3 and sigma-1 receptors, showing promise for the treatment of both nociceptive and neuropathic pain. nih.gov

Compound ClassActivityModelReference
PiperineNeuroprotectiveMouse model of Parkinson's disease nih.gov
2-(Substituted phenoxy) acetamide derivativesAnalgesicAnimal models nih.govresearchgate.net
Amide derivatives of IbuprofenAnalgesicTail immersion and formalin tests in mice benthamscience.com
Dual Piperidine-Based LigandsAnalgesic (nociceptive and neuropathic pain)In vivo models nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing acetamide and piperidine moieties is well-documented. archivepp.com The pharmacological inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for treating inflammatory diseases, and certain 2-(piperidin-4-yl)acetamides have been developed as potent sEH inhibitors with demonstrated anti-inflammatory effects. nih.govmdpi.com

In studies involving lipopolysaccharide (LPS)-activated rat monocytes, some new bipyrazole derivatives linked through an amide bond showed significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, indicating potent anti-inflammatory activity. tandfonline.com Additionally, various synthesized 2-(substituted phenoxy) acetamide derivatives have exhibited anti-inflammatory properties in experimental models. nih.govresearchgate.net

Studies in Neglected Tropical Diseases (e.g., against Trypanosoma cruzi)

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health issue in many parts of the world. nih.govuantwerpen.be The search for new, effective treatments has led to the investigation of various heterocyclic compounds. While there is no specific data on this compound, related structures have been explored for their trypanocidal activity.

For instance, piperazine-linked bisbenzamidines have been analyzed for their in vitro and in vivo activity against Trypanosoma brucei, a related parasite. nih.govresearchgate.net In the context of T. cruzi, structure-activity relationship studies on N-substituted phenyldihydropyrazolones, some containing a piperidine linker, have been conducted to identify potent inhibitors of the parasite. nih.govuantwerpen.be Furthermore, N-picolineamides, synthesized via a lipase-catalyzed reaction, have shown significant activity as inhibitors of T. cruzi proliferation. nih.gov Some of these amides were as potent as the reference drug nifurtimox (B1683997) against the amastigote form of the parasite. nih.gov Research into new phenoxyacetohydrazones has also identified compounds with potent activity against T. cruzi. scispace.com

These findings suggest that the broader class of piperidine and acetamide derivatives represents a promising area for the discovery of new therapeutic agents for neglected tropical diseases.

Structure Activity Relationship Sar and Rational Drug Design

Elucidation of Key Structural Features for Biological Activity

The structure of N-ethyl-2-(piperidin-3-yloxy)acetamide contains several key features essential for its biological activity, primarily the piperidine (B6355638) ring, the ether linkage, and the N-ethylacetamide side chain.

The Piperidine Ring: The piperidine heterocycle is a foundational scaffold in medicinal chemistry, present in over 70 FDA-approved drugs. Its basic nitrogen atom is typically protonated at physiological pH, allowing it to act as a cation. This cationic center is crucial for forming high-affinity interactions within receptor binding sites, most notably cation-π interactions with aromatic amino acid residues like tyrosine and tryptophan. This interaction is a hallmark for ligands targeting the α7 nAChR. The piperidine ring also serves as a rigid anchor, orienting the other functional groups of the molecule for optimal receptor engagement.

The Ether Linkage: The oxygen atom of the ether group introduces a specific spatial arrangement and polarity. It acts as a hydrogen bond acceptor and provides a flexible yet defined linker between the piperidine core and the acetamide (B32628) side chain. The length and flexibility of such linkers are critical, as they determine the distance between key pharmacophoric elements, which must match the topology of the receptor's binding pocket.

The N-ethylacetamide Group: The acetamide moiety provides a critical point for hydrogen bonding. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions help to secure the ligand within the binding pocket and can contribute significantly to binding affinity and selectivity. The N-ethyl group contributes to the lipophilicity and can engage in van der Waals interactions within hydrophobic sub-pockets of the receptor.

Pharmacokinetics Pk and Biotransformation Studies

In Vivo Pharmacokinetic Characterization in Animal Models

Excretion Pathways

Future research may shed light on the pharmacokinetic properties of N-ethyl-2-(piperidin-3-yloxy)acetamide. Until such data becomes available through peer-reviewed scientific studies, a detailed and accurate article on its pharmacokinetics and biotransformation cannot be constructed.

Toxicological Profile and Safety Assessment in Academic Research

In Vitro Cytotoxicity and Cell Viability Studies (as part of safety screening)

In vitro cytotoxicity assays are fundamental in early-stage drug discovery to evaluate a compound's potential to cause cell damage or death. While direct cytotoxicity data for N-ethyl-2-(piperidin-3-yloxy)acetamide is not extensively published, research on structurally related acetamide (B32628) and piperidine (B6355638) derivatives provides valuable insights into its likely behavior in cellular models.

A study on novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, for instance, assessed their cytotoxic effects against human cancer cell lines, including HepG2 and MDA-MB-231. nih.gov The findings revealed that certain derivatives exhibited significant cytotoxic potential, with IC50 values in the micromolar range. nih.gov For example, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide was a potent inhibitor of MDA-MB-231 cell growth, with an IC50 of 1.4 µM. nih.gov

Similarly, research into N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide demonstrated cytotoxic effects on HeLa cells, comparable to the well-known chemotherapeutic agent cisplatin (B142131) at similar concentrations. researchgate.netmdpi.com These studies underscore the importance of the substituents on the acetamide scaffold in modulating cytotoxic activity.

The piperidine moiety itself is a common feature in many biologically active compounds, and its contribution to cytotoxicity is often context-dependent. wikipedia.orgthieme-connect.com For example, certain pyrimidine (B1678525) piperidine compounds have shown good antitumor activity with a favorable safety profile in preliminary screenings. ccspublishing.org.cn

Interactive Table: Cytotoxicity of Structurally Related Acetamide Derivatives

Compound/Derivative Cell Line Cytotoxicity Metric (IC50) Reference
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide MDA-MB-231 1.4 µM nih.gov
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide HepG2 22.6 µM nih.gov

Research on Hemolytic Activity of Related Acetamide Derivatives

Piperidine nitroxides, for example, have been studied for their effects on human red blood cells. mdpi.com These studies showed that piperidine nitroxides can lead to a significant decrease in the levels of reduced glutathione (B108866) (GSH), an important antioxidant within red blood cells. mdpi.com This perturbation of the cellular redox state can, under certain conditions, contribute to cellular stress, though the studies did not report direct hemolytic activity. mdpi.com

Genotoxicity and Mutagenicity Research of Piperidine-Containing Scaffolds

Genotoxicity and mutagenicity assays are crucial for determining a compound's potential to cause genetic damage, which can have long-term health consequences, including carcinogenicity. The piperidine scaffold, a core component of this compound, has been the subject of such investigations.

Studies on piperidine itself have shown mixed results in genotoxicity assays. For instance, piperidine was found to be non-mutagenic in the Ames test with S. typhimurium, both with and without metabolic activation. nih.gov It also tested negative in the E. coli recombination assay. nih.gov However, it was reported to be positive in the mouse lymphoma cell assay without metabolic activation. nih.gov

A broader analysis of the mutagenicity of various chemical scaffolds identified certain structural features that are frequently associated with a positive Ames test result. nih.gov While the simple piperidine ring is not typically classified as a structural alert for mutagenicity, its substitution pattern can influence this property. nih.gov The introduction of chiral centers in the piperidine ring has been shown to modulate various physicochemical and biological properties, which could indirectly affect its interaction with biological macromolecules, including DNA. thieme-connect.comthieme-connect.com

Interactive Table: Genotoxicity of Piperidine and Related Scaffolds

Compound/Scaffold Assay Result Reference
Piperidine Ames test (S. typhimurium) Negative (with and without metabolic activation) nih.gov
Piperidine E. coli recombination assay Negative nih.gov

Preclinical Safety Pharmacology Investigations

Preclinical safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. These studies are a regulatory requirement and typically focus on the cardiovascular, respiratory, and central nervous systems. researchgate.net

For this compound, specific preclinical safety pharmacology data has not been published in the academic literature. However, the general toxicological profile of its constituent parts can inform potential areas of focus. For example, some piperidine-containing compounds have been investigated for their effects on the central nervous system. ccspublishing.org.cn Research has also been conducted on the cardiovascular effects of various novel chemical entities, a standard component of safety pharmacology packages. researchgate.net

The introduction of chiral piperidine scaffolds has been explored as a strategy to reduce cardiac hERG toxicity in some drug discovery programs, highlighting the importance of stereochemistry in safety pharmacology. thieme-connect.com Given the lack of specific data for this compound, any future preclinical safety assessment would need to comprehensively evaluate its effects on these key organ systems.

Conclusion and Future Research Directions

Current Understanding of N-ethyl-2-(piperidin-3-yloxy)acetamide's Research Progress and Therapeutic Potential

Currently, there is a notable absence of published research focusing specifically on the biological activities and therapeutic potential of this compound. Its existence is primarily documented in chemical supplier catalogs, which provide basic physicochemical data but no information on its pharmacological properties. nih.govgoogleapis.comchemicalbook.comnih.gov

However, the therapeutic potential of this compound can be inferred from the well-established biological activities of related piperidine (B6355638) and acetamide (B32628) derivatives. The piperidine scaffold is a key component in a wide array of pharmaceuticals, highlighting its importance in drug design. nih.gov Derivatives of piperidine have been investigated for a range of therapeutic applications, including as antifungal and antitumor agents. For instance, some piperidine derivatives have shown significant activity against resistant fungal strains like Candida auris.

Similarly, acetamide-containing compounds have demonstrated a broad spectrum of pharmacological effects. Research into various acetamide derivatives has revealed their potential as anti-inflammatory, analgesic, anticonvulsant, and antimicrobial agents. researchgate.net The combination of these two pharmacologically significant moieties in this compound suggests that it could theoretically possess activity in these or other therapeutic areas. The specific arrangement of the ether linkage and the N-ethyl substitution would undoubtedly influence its biological profile, but without dedicated studies, its potential remains speculative.

Unaddressed Research Questions and Knowledge Gaps for the Compound and its Analogs

The primary and most significant knowledge gap is the complete lack of biological data for this compound itself. To begin to understand its potential, the following fundamental research questions need to be addressed:

What are the primary biological targets of this compound? High-throughput screening against a panel of receptors, enzymes, and other biological targets would be the first step in elucidating its mechanism of action.

Does the compound exhibit any significant in vitro activity? Cellular assays are needed to determine if it has any cytotoxic, anti-proliferative, anti-inflammatory, antimicrobial, or other relevant biological effects.

What is the basic pharmacokinetic profile of the compound? Studies on its absorption, distribution, metabolism, and excretion (ADME) are crucial to understand its potential as a drug candidate.

What is the structure-activity relationship (SAR) for this chemical scaffold? Systematic modification of the N-ethyl group, the piperidine ring, and the acetamide moiety would be necessary to understand how these different parts of the molecule contribute to any observed biological activity. For example, research on analogs has shown that modifications to the piperidine ring can significantly impact activity. epdf.pub

For its analogs, while there is broader research, significant knowledge gaps still exist. For many reported piperidine and acetamide derivatives with interesting in vitro activity, there is a lack of in vivo efficacy and safety data. researchgate.net Furthermore, the long-term toxicological profiles of many of these related compounds have not been thoroughly investigated.

Perspectives on Further Optimization and Potential Clinical Translation of this compound Derivatives

Should initial screening reveal promising biological activity for this compound, several avenues for optimization could be pursued to enhance its therapeutic potential and progress it towards clinical translation.

Lead Optimization: Based on initial SAR studies, medicinal chemists could systematically modify the lead compound to improve its potency, selectivity, and pharmacokinetic properties. This could involve:

Modification of the N-ethyl group: Replacing the ethyl group with other alkyl or aryl substituents could modulate lipophilicity and target binding.

Substitution on the piperidine ring: Adding substituents to the piperidine ring could alter the compound's conformation and interaction with biological targets.

Alteration of the acetamide linker: The length and nature of the linker between the piperidine and the acetamide could be varied to optimize target engagement.

Preclinical Development: A successful lead optimization program would yield a candidate molecule for preclinical development. This phase would involve comprehensive in vivo studies in animal models to establish efficacy for a specific disease indication. Rigorous safety and toxicology testing would also be required to meet regulatory standards for initiating human clinical trials.

Clinical Translation: The ultimate goal of this research would be the clinical translation of a novel therapeutic agent. This is a long and complex process involving phased clinical trials to evaluate the safety and efficacy of the drug candidate in humans. Given the diverse activities of related piperidine and acetamide compounds, potential therapeutic areas for derivatives of this compound could include infectious diseases, oncology, or inflammatory disorders. researchgate.net

Compound List

Compound Name
This compound
N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl) acetamide
2-4-(2-(4-(1-(2-ethoxyethyl) benzimidazole-2-yl)piperidine-1-yl)ethyl)phenyl-2-methylpropanoic Acid
2-4-(2-methanesulfonyloxy-ethyl)- phenyl-2-methyl-propionic acid methylester
2-(4-2-4-(1H-benzoimidazol-2-yl)-piperidin-1-yl-ethyl phenyl)-2-methyl-propionic acid methylester
2-4-(2-4-1-(2-ethoxy-ethyl)-1H benzoimidazol-2-yl)-piperidin-1-yl-ethyl)-phenyl 2-methyl-propionic acid methylester
(R)-N-(Piperidin-3-yl)acetamide
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide

Q & A

Q. Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone integrity.
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Intermediate: How can researchers ensure purity and reproducibility in batch synthesis?

Q. Methodological Answer :

  • HPLC/GC-MS : Monitor reaction progress and quantify impurities using reverse-phase HPLC with UV detection or GC-MS for volatile byproducts .
  • Standardized protocols : Document reaction parameters (e.g., pH, solvent ratios) rigorously. For example, emphasizes reproducibility in multi-step syntheses by isolating intermediates (e.g., nitrobenzene derivatives) before final coupling.

Advanced: What strategies are used to resolve contradictions between computational predictions and experimental bioactivity data?

Q. Methodological Answer :

  • Re-evaluate force fields : Adjust parameters in molecular docking (e.g., AutoDock Vina) to better match experimental binding affinities.
  • Validate assays : Cross-check in vitro results (e.g., receptor antagonism) with orthogonal techniques like SPR or ITC. For instance, resolved discrepancies in OX2 receptor binding by correlating [3H][3H]-ligand assays with functional IP accumulation studies .

Advanced: How does the compound’s solubility profile impact in vivo pharmacokinetic studies?

Q. Methodological Answer :

  • Co-solvent systems : Use DMSO-water mixtures or cyclodextrin complexes to enhance solubility without destabilizing the compound .
  • Pharmacokinetic modeling : Incorporate logP and pKa values (predicted via ChemAxon) to predict absorption and distribution. notes that acetamide derivatives with low molecular weights (<250 g/mol) often exhibit favorable aqueous solubility .

Advanced: What computational tools are recommended for studying structure-activity relationships (SAR) of this compound?

Q. Methodological Answer :

  • QSAR modeling : Utilize MOE or Schrodinger Suite to correlate substituent effects (e.g., piperidinyl oxygen positioning) with bioactivity.
  • MD simulations : Run GROMACS or AMBER to assess conformational stability in target binding pockets, as demonstrated for EMPA in .

Intermediate: How should researchers address stability issues under varying pH and temperature conditions?

Q. Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor hydrolysis via TLC or HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >150°C) to guide storage conditions.

Advanced: What crystallographic challenges arise when resolving the compound’s polymorphic forms?

Q. Methodological Answer :

  • Hirshfeld surface analysis : Identify dominant intermolecular interactions (e.g., C–H···O bonds) to differentiate polymorphs, as applied in .
  • Synchrotron radiation : Use high-flux X-ray sources to resolve low-symmetry crystals. SHELXD is preferred for phase retrieval in complex systems .

Intermediate: What safety protocols are critical for handling this compound in laboratory settings?

Q. Methodological Answer :

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Toxicity screening : Follow IARC guidelines for acetamide derivatives, which may exhibit carcinogenic potential in rodents . recommends SDS adherence for related acetamides, including waste neutralization protocols .

Advanced: How can isotopic labeling (e.g., 14C^{14}C14C) be applied to study metabolic pathways?

Q. Methodological Answer :

  • Radiotracer synthesis : Incorporate 14C^{14}C-labeled ethyl or piperidinyl groups during synthesis.
  • LC-MS/MS : Track metabolite formation in hepatic microsomal assays, as demonstrated for EMPA in ’s in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-(piperidin-3-yloxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-(piperidin-3-yloxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.